1,4-Bis(2-pyridylmethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(2-pyridylmethoxy)benzene is an organic compound with the molecular formula C18H16N2O2. It consists of a benzene ring substituted with two pyridylmethoxy groups at the 1 and 4 positions. This compound is known for its unique structural properties, which make it a valuable ligand in coordination chemistry and a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Bis(2-pyridylmethoxy)benzene can be synthesized through the reaction of p-benzenediol with 2-chloromethylpyridine hydrochloride under nitrogen atmosphere and alkaline conditions . The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale, efficiency, and cost-effectiveness. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1,4-Bis(2-pyridylmethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyridyl groups can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the pyridyl rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.
Major Products:
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of pyridylmethanol derivatives.
Substitution: Formation of halogenated or nitrated pyridyl derivatives.
Scientific Research Applications
1,4-Bis(2-pyridylmethoxy)benzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Bis(2-pyridylmethoxy)benzene largely depends on its role as a ligand. In coordination chemistry, it forms complexes with metal ions, influencing the electronic and geometric properties of the metal center. This interaction can enhance the metal’s catalytic activity or alter its photophysical properties, making the compound useful in various applications .
Comparison with Similar Compounds
- 1,2-Bis(2-pyridylmethoxy)benzene
- 1,3-Bis(2-pyridylmethoxy)benzene
- 2,6-Bis(2-pyridylmethoxy)pyridine
Comparison: 1,4-Bis(2-pyridylmethoxy)benzene is unique due to its symmetrical structure, which provides distinct coordination environments compared to its isomers. The 1,2- and 1,3-isomers have different spatial arrangements, leading to variations in their chemical reactivity and coordination behavior. The 2,6-Bis(2-pyridylmethoxy)pyridine, while similar in having pyridylmethoxy groups, differs in the central aromatic ring, which can significantly impact its electronic properties and applications .
Properties
IUPAC Name |
2-[[4-(pyridin-2-ylmethoxy)phenoxy]methyl]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-3-11-19-15(5-1)13-21-17-7-9-18(10-8-17)22-14-16-6-2-4-12-20-16/h1-12H,13-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDQXOFFHAJOBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=CC=C(C=C2)OCC3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50781110 |
Source
|
Record name | 2,2'-[1,4-Phenylenebis(oxymethylene)]dipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50781110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219872-35-2 |
Source
|
Record name | 2,2'-[1,4-Phenylenebis(oxymethylene)]dipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50781110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.